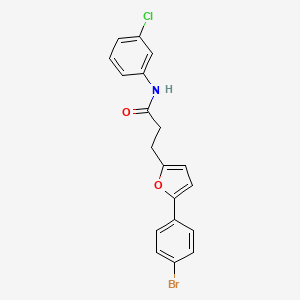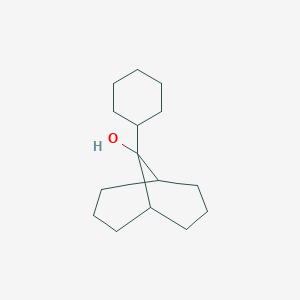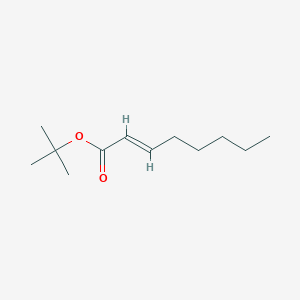
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 . This compound is a derivative of 2-Octenoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1,1-dimethylethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- typically involves the esterification of 2-Octenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Octenoic acid
Reduction: 2-Octen-1-ol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.
Industry: The ester is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
Wirkmechanismus
The mechanism of action of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release 2-Octenoic acid, which can then participate in various metabolic pathways. The released acid can act as a substrate for enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be compared with other similar compounds such as:
Ethyl (E)-2-octenoate: This compound has a similar structure but with an ethyl group instead of a 1,1-dimethylethyl group.
Methyl (E)-2-octenoate: Another similar compound with a methyl group instead of a 1,1-dimethylethyl group.
Uniqueness
The presence of the 1,1-dimethylethyl group in 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity compared to its ethyl and methyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
tert-butyl (E)-oct-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/b10-9+ |
InChI-Schlüssel |
NZHMSRWEDCYVCB-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCC/C=C/C(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCCC=CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)

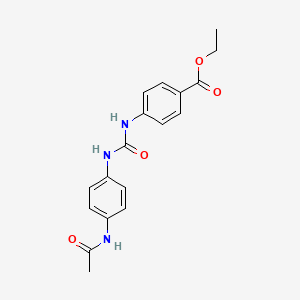
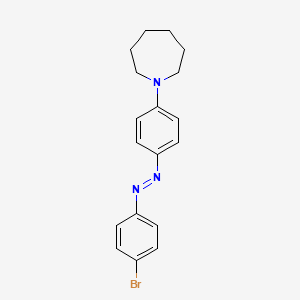
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)


![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
